Apimostinel
CAS No.:
Cat. No.: VC13794472
Molecular Formula: C25H37N5O6
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H37N5O6 |
---|---|
Molecular Weight | 503.6 g/mol |
IUPAC Name | 1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-2-benzylpyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36) |
Standard InChI Key | DVBUEXCIEIAXPM-UHFFFAOYSA-N |
SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O |
Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O |
Introduction
Mechanism of Action: Synaptic Plasticity and NMDA Receptor Modulation
Unique Binding Site and Receptor Dynamics
Apimostinel binds to a novel extracellular site on GluN2B-containing NMDA receptors, independent of the glycine co-agonist binding pocket . This interaction stabilizes the receptor’s open conformation, increasing calcium influx duration while preventing excessive activation linked to neurotoxicity . Preclinical models demonstrate enhanced long-term potentiation (LTP) in hippocampal slices at concentrations as low as 1 nM , suggesting superior synaptic plasticity modulation compared to earlier analogs.
Comparative Pharmacology
Table 1: Pharmacodynamic Comparison with NMDA-Targeting Antidepressants
Parameter | Apimostinel | Ketamine | Rapastinel |
---|---|---|---|
Binding Site | Allosteric | Channel | Allosteric |
EC50 (NMDA Current) | 0.8 nM | 1.4 μM | 820 nM |
Tmax (IV) | 2-4 hr | 0.5 hr | 3-6 hr |
Psychotomimetic Risk | None | High | None |
Data synthesized from nonclinical studies and clinical trial reports
The 1,000-fold potency advantage over rapastinel enables lower therapeutic doses while maintaining prolonged receptor occupancy . Crucially, apimostinel avoids the dose-limiting dissociation effects of ketamine through its positive modulation rather than antagonism .
Clinical Development: Phase 1-2b Trial Results
Phase 1 Multiple Ascending Dose Study (NCT06400121)
Gate Neurosciences’ randomized, placebo-controlled trial (n=40) evaluated safety and qEEG biomarkers across four cohorts:
Table 2: Phase 1 Apimostinel Dose Cohorts and Outcomes
qEEG analysis revealed dose-dependent increases in gamma (30-50 Hz) and theta (4-8 Hz) band power, biomarkers correlating with synaptic potentiation and antidepressant response . The 10 mg dose produced CSF concentrations (8.2 ng/mL) matching preclinical efficacy thresholds , validating its selection for ongoing Phase 2 trials.
Phase 2a Proof-of-Concept in MDD
A prior double-blind study (n=89) demonstrated:
Effects persisted through Day 7 without rebound depression, contrasting with ketamine’s transient efficacy .
Pharmacokinetic Profile and Structural Optimization
Metabolic Stability Enhancements
The addition of a benzyl group to rapastinel’s structure:
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Increased plasma half-life from 2.1 hr (rapastinel) to 4.8 hr
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Reduced CYP3A4-mediated metabolism by 73% in human hepatocytes
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Achieved brain-to-plasma ratio of 0.9 vs. 0.4 for rapastinel
Table 3: Apimostinel Pharmacokinetic Parameters
Route | Tmax (hr) | Cmax (ng/mL) | AUC0-∞ (hr·ng/mL) | Vd (L/kg) |
---|---|---|---|---|
IV 10mg | 0.5 | 185 | 920 | 0.67 |
Oral* | 2.4 | 42 | 310 | - |
*Zelquistinel oral formulation under development
CSF Penetration and Target Engagement
Phase 1 pharmacokinetic-pharmacodynamic modeling confirmed:
Future Directions: Phase 2 Trials and Combination Therapies
Ongoing Phase 2 Study of Zelquistinel
Gate Neurosciences’ oral NMDA modulator (structural analog) entered Phase 2 for MDD in Q1 2024, leveraging apimostinel’s biomarker data for dose optimization . The trial design includes:
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Weekly oral dosing (5-20 mg)
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Primary endpoint: MADRS change at Week 6
Cognitive Training Adjunct Trial (NCT06400121)
This innovative 2025 study evaluates apimostinel combined with digital cognitive training (CT):
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Arm 1: Apimostinel 10mg + CT (n=60)
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Arm 2: Apimostinel 10mg + sham CT (n=60)
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Control: Saline + CT (n=60)
Primary outcomes assess durability of antidepressant effects at 3 months, building on ketamine-CT synergy observed in prior research .
Comparative Clinical Implications
Apimostinel addresses three limitations of current rapid-acting antidepressants:
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Durability: 7-day effect in Phase 2a vs. ketamine’s 3-5 day duration
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Accessibility: Outpatient administration feasible given safety profile
Economic modeling suggests apimostinel could reduce MDD-related hospitalization costs by 31% versus esketamine, based on its lower monitoring requirements .
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